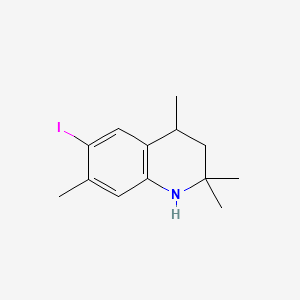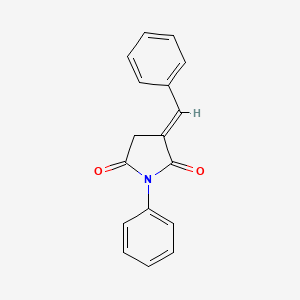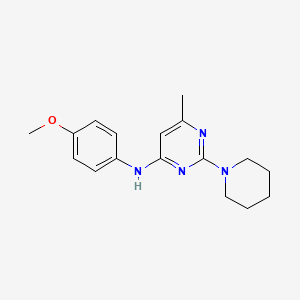![molecular formula C28H24FNO2 B14941066 (1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941066.png)
(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a fluorine atom, multiple methyl groups, and a fused pyrroloquinoline system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and various alkylating agents. Key steps in the synthesis may involve:
Aldol Condensation: This step involves the formation of the core structure through the reaction of an aldehyde with a ketone in the presence of a base.
Cyclization: The intermediate compounds undergo cyclization to form the fused pyrroloquinoline system.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound to its reduced form.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Br2 or Cl2 in the presence of a catalyst or under UV light.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyrroloquinoline derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of (1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom and the fused pyrroloquinoline system play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Lacks the oxo-phenylethylidene group.
4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Lacks the fluorine atom.
Uniqueness
The presence of the fluorine atom and the oxo-phenylethylidene group in (1E)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C28H24FNO2 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(3E)-6-fluoro-9,11,11-trimethyl-3-phenacylidene-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C28H24FNO2/c1-27(2)17-28(3,19-12-8-5-9-13-19)23-15-20(29)14-21-22(26(32)30(27)25(21)23)16-24(31)18-10-6-4-7-11-18/h4-16H,17H2,1-3H3/b22-16+ |
Clé InChI |
ANSUJZXBEGRLOW-CJLVFECKSA-N |
SMILES isomérique |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C/C(=O)C4=CC=CC=C4)F)(C)C5=CC=CC=C5)C |
SMILES canonique |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC=CC=C4)F)(C)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Rel-2-(benzyloxy)-N-[(3AR,5R,6AR)-3A-(3-methyl-1,2,4-oxadiazol-5-YL)-2-(methylsulfonyl)octahydrocyclopenta[C]pyrrol-5-YL]acetamide](/img/structure/B14941001.png)

![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)
![(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941027.png)
amino}-2-oxoethyl)benzamide](/img/structure/B14941033.png)

![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)




